TMPH hydrochloride
Overview
Description
TMPH hydrochloride, also known as 2,2,6,6-Tetramethylpiperidin-4-yl heptanoate, is a potent non-competitive antagonist of neuronal nicotinic ACh receptors (nAChRs). It produces long-lasting inhibition of neuronal nAChRs formed by the combination of the most abundant α and β subunits .
Molecular Structure Analysis
The molecular formula of TMPH hydrochloride is C16H31NO2.HCl, and its molecular weight is 305.88 .Physical And Chemical Properties Analysis
TMPH hydrochloride is a white solid that is soluble to 100 mM in water and to 100 mM in DMSO. It should be stored under inert gas at a temperature of 2-8°C .Scientific Research Applications
Transdermal Drug Delivery
TMPH has been used in transdermal drug delivery studies. In a comparative study of permeation effects between vibrating microneedle and low-frequency sonophoresis systems, in vitro permeation studies were conducted using Valia-Chien double chamber diffusion cells to evaluate the transdermal delivery of TMPH . The TMPH concentration in the receiving compartment was determined using high-performance liquid chromatography (HPLC) . The results revealed the vibrating microneedle system as the most efficacious treatment to increase the TMPH permeability into the rat skin .
Drug Penetration Enhancement
TMPH has been used in studies investigating drug penetration enhancement . Both the vibrating microneedle and the low-frequency ultrasound systems act as penetration enhancers for promoting the TMPH permeation through the skin . The vibrating microneedle system notably demonstrates a more effective penetration-promoting effect .
Insulin Delivery
In vivo insulin delivery and TMPH permeation were carried out to assess the effectiveness of the transdermal drug delivery using the vibrating micro-needle system . The structural integrity of vibrated micro-needles was studied through SEM photos .
Research and Development
TMPH hydrochloride is also used in research and development . It is available for sale and can be found among related products for scientific research .
Mechanism of Action
Target of Action
TMPH hydrochloride, also known as 2,2,6,6-Tetramethylpiperidin-4-yl heptanoate hydrochloride, is a potent inhibitor of neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are primarily found in the nervous system and play a crucial role in transmitting signals between nerve cells .
Mode of Action
TMPH hydrochloride interacts with its targets, the neuronal nAChRs, by producing a potent and long-lasting inhibition . This inhibition is particularly effective on neuronal nAChRs formed by the pairwise combination of the most abundant neuronal alpha (i.e., alpha3 and alpha4) and beta subunits (beta2 and beta4), with relatively little effect, due to rapid reversibility of inhibition, on muscle-type (alpha1beta1gammadelta) or alpha7 receptors .
Pharmacokinetics
It is known that tmph hydrochloride is soluble in water , suggesting that it could be readily absorbed and distributed in the body
Result of Action
The primary result of TMPH hydrochloride’s action is the inhibition of neuronal nAChRs, which can lead to changes in nerve signal transmission. This could potentially have effects on a range of physiological processes, from cognition to muscle function . In addition, TMPH hydrochloride has been reported to have anticancer effects .
Safety and Hazards
In case of exposure, immediate measures such as relocating to fresh air (inhalation), rinsing skin thoroughly with large amounts of water (skin contact), flushing eyes immediately with large amounts of water (eye contact), and washing out mouth with water (ingestion) are recommended . It’s important to note that TMPH hydrochloride is not classified as a hazardous substance or mixture .
properties
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2.ClH/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13;/h13,17H,6-12H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDDVJIJIFWGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017551 | |
Record name | 2,2,6,6-tetramethylpiperidin-4-yl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TMPH hydrochloride | |
CAS RN |
849461-91-2 | |
Record name | 2,2,6,6-tetramethylpiperidin-4-yl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TMPH hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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